

In Vivo Efficacy of SCH 900822: A Comparative Guide

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Compound of Interest

Compound Name: SCH 900822

Cat. No.: B15496157

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of **SCH 900822**, also known as Tildrakizumab in its application for psoriasis, against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

SCH 900822 for the Treatment of Moderate-to-Severe Plaque Psoriasis

SCH 900822, developed as the humanized monoclonal antibody Tildrakizumab (MK-3222), has demonstrated significant efficacy in the treatment of moderate-to-severe chronic plaque psoriasis. It selectively targets the p19 subunit of interleukin-23 (IL-23), a key cytokine implicated in the pathogenesis of psoriasis.

Comparative Efficacy Data

The efficacy of Tildrakizumab has been evaluated in multiple Phase II and Phase III clinical trials. The primary endpoints in these studies were the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a Physician's Global Assessment (PGA) score of "clear" or "minimal".

Table 1: Comparison of Tildrakizumab (**SCH 900822**/MK-3222) Efficacy in Phase III Clinical Trials (reSURFACE 1 & 2) at Week 12

Treatment Group	Percentage of Patients Achieving PASI 75	Percentage of Patients Achieving PGA of 'Clear' or 'Minimal'
Tildrakizumab 100 mg	61-66%	55-58%
Tildrakizumab 200 mg	62-74%	59%
Etanercept 50 mg	48%	48%
Placebo	4-6%	4-7%

Data compiled from publicly available clinical trial results.

Experimental Protocols

Phase III Clinical Trial (reSURFACE 1 & 2) Design:

A detailed overview of the pivotal Phase III clinical trial design for Tildrakizumab is provided below.

- Study Design: These were randomized, double-blind, placebo-controlled (reSURFACE 1) and active-comparator-controlled (reSURFACE 2, with etanercept) multicenter studies.
- Patient Population: Adult patients with moderate-to-severe chronic plaque psoriasis.
- Treatment Arms:
 - Tildrakizumab (100 mg or 200 mg) administered subcutaneously at weeks 0, 4, and every 12 weeks thereafter.
 - Etanercept (50 mg) administered subcutaneously twice weekly.
 - Placebo.
- Primary Endpoints:
 - Proportion of patients achieving PASI 75 at week 12.

- Proportion of patients achieving a PGA score of "clear" or "minimal" with at least a 2-grade reduction from baseline at week 12.
- Secondary Endpoints: Included assessments of PASI 90, PASI 100, and quality of life measures.

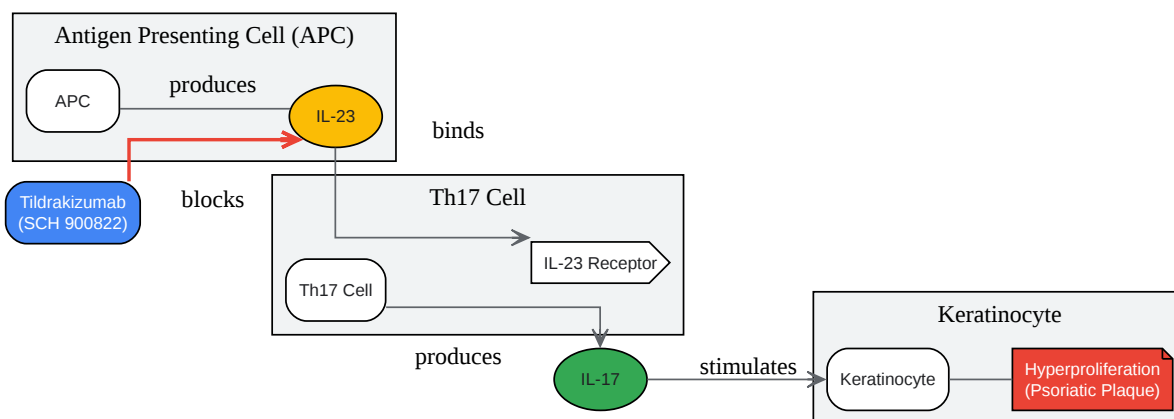
Imiquimod-Induced Psoriasis Model in Mice:

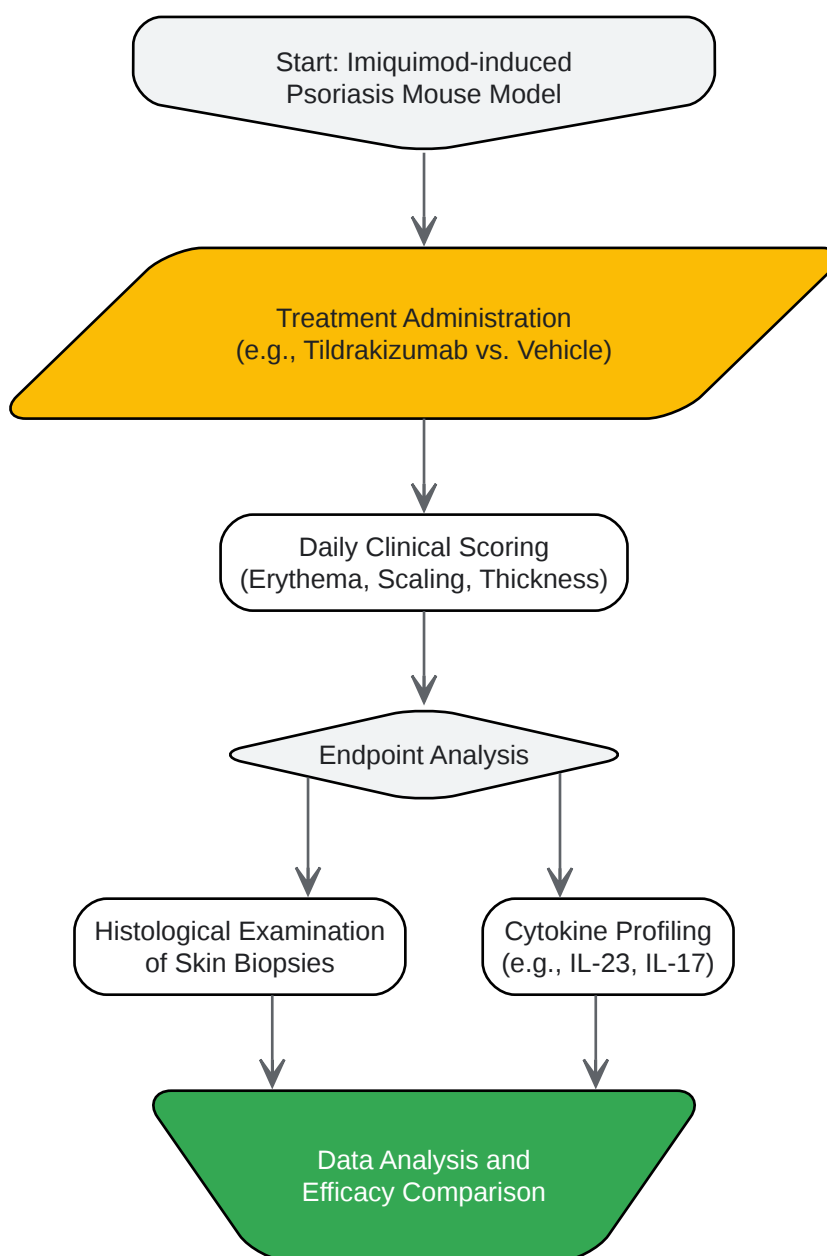
This is a commonly used preclinical animal model to evaluate the efficacy of anti-psoriatic agents.

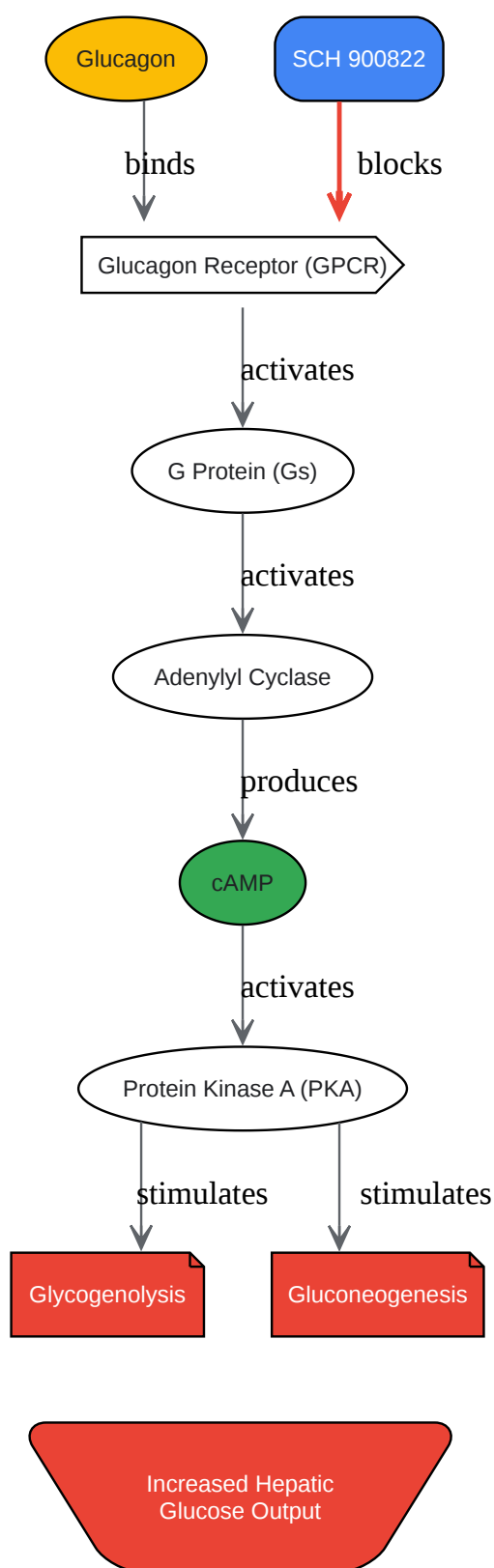
- Animal Strain: Typically BALB/c or C57BL/6 mice.
- Induction of Psoriasis-like Skin Inflammation: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
- Parameters Evaluated:
 - Clinical Scoring: Erythema (redness), scaling, and skin thickness are scored daily using a modified Psoriasis Area and Severity Index (PASI).
 - Histological Analysis: Skin biopsies are collected to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltration.
 - Cytokine Analysis: Levels of key pro-inflammatory cytokines such as IL-23 and IL-17 are measured in skin or serum samples.

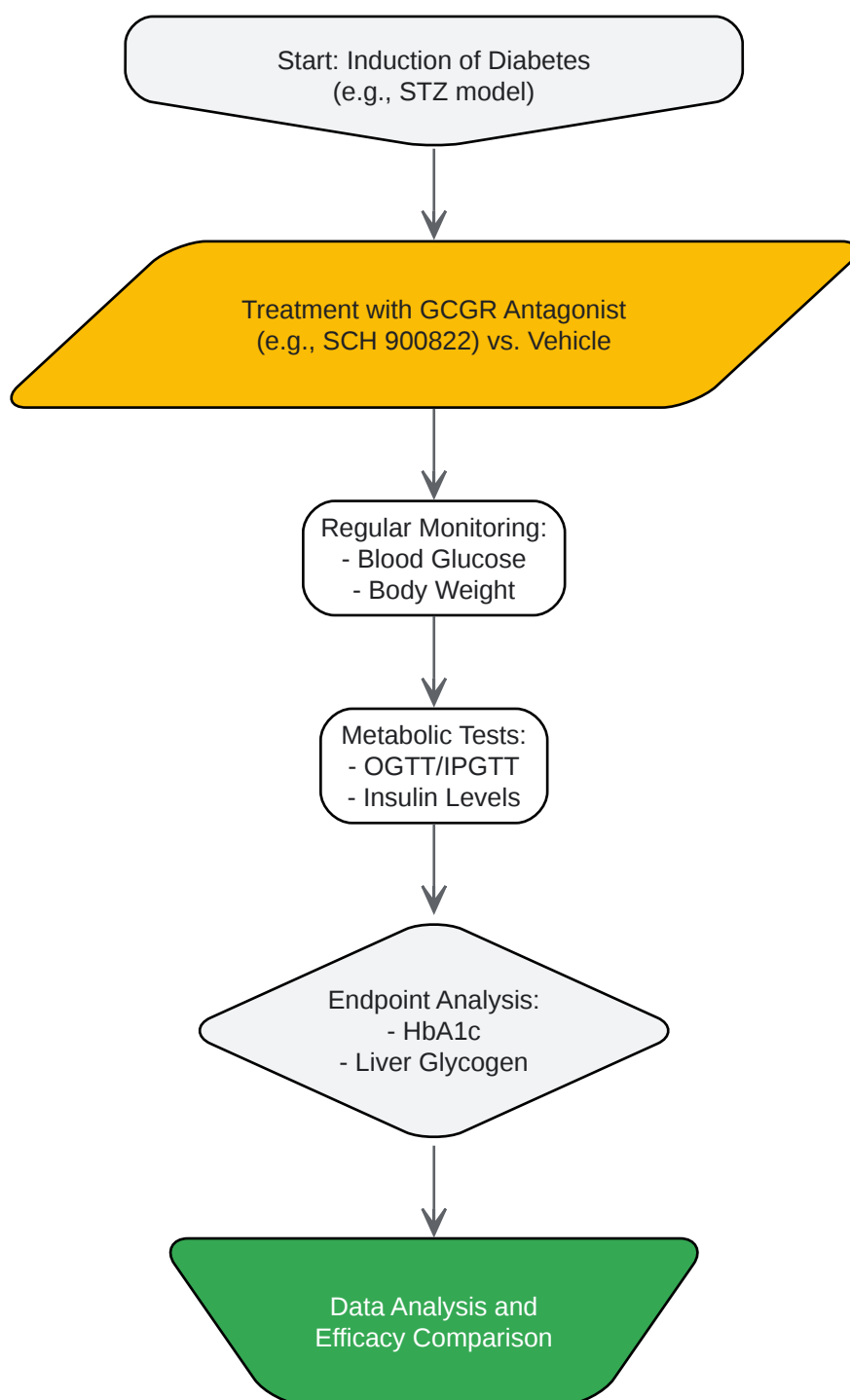
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IL-23/Th17 signaling pathway targeted by Tildrakizumab and the general experimental workflow for preclinical evaluation.









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